N-tert-Butylbenzenesulfinimidoyl Chloride

Description

Historical Context and Discovery of N-tert-Butylbenzenesulfinimidoyl Chloride as a Synthetic Reagent

The development of this compound as a prominent synthetic reagent is largely credited to the work of Teruaki Mukaiyama and Jun-ichi Matsuo in the early 2000s. tcichemicals.comtcichemicals.com While the compound itself may have been synthesized earlier, its potential and popularization as a versatile tool in organic synthesis began with their investigations. The reagent can be prepared in a nearly quantitative yield through the reaction of phenyl thioacetate (B1230152) with tert-butyldichloroamine in heated benzene (B151609). wikipedia.org Following the reaction, the product is isolated as a yellow, moisture-sensitive solid via vacuum distillation. wikipedia.org

Mukaiyama and Matsuo's research demonstrated that this compound is an effective oxidant, particularly for the conversion of alcohols to their corresponding aldehydes and ketones. tcichemicals.comtcichemicals.com This initial work laid the foundation for its broader application in a range of other important chemical transformations, establishing its role as a valuable reagent in the synthetic chemist's toolkit.

Significance of this compound in Contemporary Organic Synthesis

In contemporary organic synthesis, this compound is recognized for its utility in several key transformations, offering mild and efficient routes to important functional groups. Its significance lies in its ability to facilitate reactions that might otherwise require harsher conditions or multiple steps. organic-chemistry.orgorganic-chemistry.org

One of its most notable applications is in the one-pot synthesis of unsymmetrical ketones from aldehydes. organic-chemistry.org This method involves the addition of an organolithium reagent to an aldehyde, followed by oxidation with this compound. Furthermore, the reagent is instrumental in the dehydrogenation of ketones to form α,β-unsaturated ketones. organic-chemistry.org This transformation is achieved by treating the lithium enolate of a ketone with the reagent under mild conditions. organic-chemistry.org

Another significant application is its use as an oxidant in the one-pot oxidative Mannich reaction. organic-chemistry.orgorganic-chemistry.org This reaction allows for the efficient formation of carbon-carbon bonds at the α-position of a nitrogen atom in N-carbobenzyloxy amines by reacting them with 1,3-dicarbonyl compounds. organic-chemistry.orgorganic-chemistry.org These applications underscore the reagent's importance in modern synthetic strategies for the construction of complex organic molecules.

Detailed research findings on these applications are presented in the following tables:

Table 1: Synthesis of Unsymmetrical Ketones from Aldehydes

| Aldehyde | Organolithium Reagent | Ketone Product | Yield (%) |

| Benzaldehyde | n-Butyllithium | 1-Phenyl-1-pentanone | 85 |

| 4-Methoxybenzaldehyde | n-Butyllithium | 1-(4-Methoxyphenyl)-1-pentanone | 82 |

| 3-Phenylpropanal | Phenyllithium | 1,4-Diphenyl-2-butanone | 78 |

| Cyclohexanecarboxaldehyde | Phenyllithium | Cyclohexyl phenyl ketone | 88 |

Table 2: Dehydrogenation of Ketones to α,β-Unsaturated Ketones

| Ketone | Base | α,β-Unsaturated Ketone Product | Yield (%) |

| Cyclohexanone (B45756) | Lithium diisopropylamide (LDA) | 2-Cyclohexen-1-one (B156087) | 93 |

| 4-tert-Butylcyclohexanone | LDA | 4-tert-Butyl-2-cyclohexen-1-one | 91 |

| 2-Methylcyclohexanone | LDA | 2-Methyl-2-cyclohexen-1-one | 85 |

| Propiophenone | LDA | (E)-1-Phenylprop-2-en-1-one | 78 |

Table 3: Oxidative Mannich Reaction of N-Cbz Amines with 1,3-Dicarbonyl Compounds

| N-Cbz Amine | 1,3-Dicarbonyl Compound | Product | Yield (%) |

| N-Cbz-benzylamine | Diethyl malonate | Diethyl 2-(N-Cbz-amino(phenyl)methyl)malonate | 92 |

| N-Cbz-ethylamine | Ethyl acetoacetate | Ethyl 2-(N-Cbz-aminoethyl)acetoacetate | 85 |

| N-Cbz-aniline | Acetylacetone | 3-(N-Cbz-amino(phenyl)methyl)pentane-2,4-dione | 88 |

| N-Cbz-pyrrolidine | Dimethyl malonate | Dimethyl 2-(N-Cbz-pyrrolidin-2-yl)malonate | 78 |

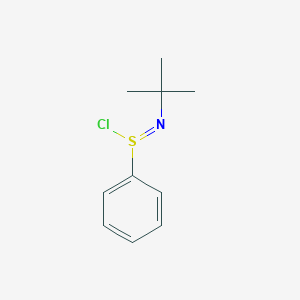

Structure

3D Structure

Properties

IUPAC Name |

tert-butylimino-chloro-phenyl-λ4-sulfane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClNS/c1-10(2,3)12-13(11)9-7-5-4-6-8-9/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZJYQVFWNHEPTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N=S(C1=CC=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNS | |

| Record name | N-tert-Butylbenzenesulfinimidoyl chloride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/N-tert-Butylbenzenesulfinimidoyl_chloride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00463732 | |

| Record name | N-tert-Butylbenzenesulfinimidoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00463732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49591-20-0 | |

| Record name | N-(1,1-Dimethylethyl)benzenesulfinimidoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=49591-20-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-tert-Butylbenzenesulfinimidoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049591200 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-tert-Butylbenzenesulfinimidoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00463732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-TERT-BUTYLBENZENESULFINIMIDOYL CHLORIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-TERT-BUTYLBENZENESULFINIMIDOYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JZE5325ZY8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for N Tert Butylbenzenesulfinimidoyl Chloride and Its Derivatives

Established Preparative Routes to N-tert-Butylbenzenesulfinimidoyl Chloride

The synthesis of this compound can be achieved through several established methods. The most prominent and efficient routes are detailed below.

A highly effective and rapid method for preparing this compound involves the reaction of phenyl thioacetate (B1230152) with tert-butyldichloroamine. wikipedia.org This procedure is noted for its efficiency, typically resulting in near-quantitative yields of the desired product. wikipedia.org

The reaction is generally carried out in a non-polar solvent, with benzene (B151609) being a common choice. wikipedia.org The mixture is heated to facilitate the reaction. Following the completion of the reaction, the solvent is removed, and the product can be isolated and purified. The final product is obtained as a yellow solid which is sensitive to moisture and is typically purified by vacuum distillation. wikipedia.org

Table 1: Synthesis of this compound

| Reactant 1 | Reactant 2 | Solvent | Condition | Yield | Product Isolation |

|---|

A synthetic pathway for this compound originating from N-tert-butylbenzenecarbonitrile and thionyl chloride is not a well-documented or established method in the reviewed scientific literature.

Strategies for Polymer-Supported this compound

The use of polymer-supported reagents simplifies organic synthesis by allowing for easy separation of the reagent and by-products from the reaction mixture, often through simple filtration. While a direct, documented synthesis of polymer-supported this compound is not extensively reported, strategies can be derived from methodologies used for the solid-phase synthesis of analogous compounds like sulfonimidoyl chlorides. researchgate.netdiva-portal.org

The general strategy involves anchoring a suitable precursor molecule to an insoluble polymer resin and then carrying out the chemical transformations on the solid support to generate the desired functional group. researchgate.net This approach avoids tedious purification steps associated with solution-phase chemistry. diva-portal.org

A plausible strategy for a polymer-supported version of this compound would involve the following conceptual steps:

Anchoring: A precursor, such as a derivative of benzenesulfonamide (B165840), is covalently attached to a solid support, such as a 2-chlorotrityl chloride or Wang resin. researchgate.netwalshmedicalmedia.com

Modification: The resin-bound precursor undergoes a series of reactions. This would include N-alkylation to introduce the tert-butyl group, followed by a chlorination step to form the final sulfinimidoyl chloride moiety.

Application: The resulting polymer-supported reagent can then be used in synthesis, with the advantage of being easily removed from the product stream.

Table 2: Conceptual Strategy for Polymer-Supported Synthesis

| Step | Description | Key Reagents/Materials | Purpose |

|---|---|---|---|

| 1. Immobilization | Covalent attachment of a phenylsulfur precursor to a solid support. | Polystyrene resin (e.g., 2-CTC), benzenesulfonamide derivative, base (e.g., DIPEA). | To create a solid-phase bound starting material. researchgate.netdiva-portal.org |

| 2. N-Alkylation | Introduction of the tert-butyl group onto the nitrogen atom. | tert-butyl source (e.g., tert-butyl bromide). | To form the N-tert-butyl functionality. |

This solid-phase methodology offers significant advantages for library synthesis and for streamlining purification processes in multi-step synthetic sequences. diva-portal.org

Table of Compounds

| Compound Name |

|---|

| This compound |

| Phenyl Thioacetate |

| tert-Butyldichloroamine |

| Benzene |

| N-tert-Butylbenzenecarbonitrile |

| Thionyl Chloride |

| Benzenesulfonamide |

| 2-Chlorotrityl chloride resin |

| Wang resin |

| Diisopropylethylamine (DIPEA) |

| tert-Butyl bromide |

Mechanistic Elucidations of N Tert Butylbenzenesulfinimidoyl Chloride Reactivity

Fundamental Reaction Pathways: Nucleophilic Attack on the Sulfur-Nitrogen Bond

The primary mode of action for N-tert-Butylbenzenesulfinimidoyl chloride involves its role as a potent electrophile. The sulfur-nitrogen double bond (S=N) is susceptible to attack by a range of nucleophiles. wikipedia.org This initial step is fundamental to most reactions involving this reagent. Nucleophiles such as alkoxides, enolates, and amide ions readily attack the sulfur atom, leading to the formation of a tetrahedral intermediate. wikipedia.org

| Nucleophile Class | Specific Example | Resulting Intermediate Type | Primary Application |

|---|---|---|---|

| Alkoxides | Primary or Secondary Lithium Alkoxides | Alkoxy-sulfonium intermediate | Oxidation to Aldehydes/Ketones wikipedia.orgwikimedia.org |

| Enolates | Lithium Enolates of Ketones | Enoxy-sulfonium intermediate | Synthesis of α,β-Unsaturated Ketones organic-chemistry.orgorganic-chemistry.org |

| Amides | Deprotonated N-Cbz Amines | Amido-sulfonium intermediate | Synthesis of Imines / Oxidative Mannich Reaction wikipedia.org |

Intramolecular Proton Abstraction Mechanisms in this compound Mediated Reactions

Following the initial nucleophilic attack and formation of the sulfimide (B8482401) intermediate, a crucial intramolecular proton abstraction often occurs. The nitrogen atom in the intermediate is sufficiently basic to deprotonate a carbon or nitrogen atom alpha to the original nucleophilic center. wikipedia.org This step is highly efficient and proceeds through a five-membered ring transition state, which is energetically favorable. wikimedia.orgorganic-chemistry.org

This mechanism is central to the oxidative power of the reagent. For example, when a secondary alkoxide reacts with this compound, the resulting intermediate possesses a basic nitrogen atom poised to abstract the hydrogen from the alcohol's carbinol carbon. wikipedia.orgwikimedia.org This concerted process leads to the formation of a new carbon-oxygen double bond (a ketone), with the concurrent elimination of a neutral sulfenamide (B3320178) byproduct. wikipedia.org A similar mechanism is operative in the dehydrogenation of ketones to α,β-unsaturated ketones, where a proton on the alpha-carbon of the initial ketone is abstracted. organic-chemistry.org This intramolecular pathway allows reactions to proceed under mild conditions, such as at -78 °C, preserving labile functional groups within complex molecules. organic-chemistry.org

| Substrate | Product | Key Feature of Mechanism | Reported Yield |

|---|---|---|---|

| Secondary Alkoxide (from Benzaldehyde + n-BuLi) | 1-Phenyl-1-pentanone | Abstraction of α-hydrogen from carbinol carbon wikipedia.org | Good wikipedia.org |

| Cyclohexanone (B45756) Lithium Enolate | Cyclohexenone | Abstraction of α-hydrogen from ketone enolate organic-chemistry.org | 93% organic-chemistry.org |

| N-Cbz Protected Benzylamine | Protected Imine | Abstraction of N-H proton from deprotonated amine wikipedia.org | Not specified |

Catalytic Reaction Mechanisms Involving this compound as a Key Intermediate

While not a catalyst in the traditional sense of being regenerated in a cycle, this compound is a key reagent that enables highly efficient one-pot synthetic operations that function as powerful transformations. organic-chemistry.org It acts as a stoichiometric oxidant that is converted into a sulfenamide byproduct, driving the reaction forward. These one-pot procedures are notable for their mild conditions and high yields, providing a significant improvement over multi-step alternatives. organic-chemistry.org

One prominent example is the one-pot oxidative Mannich reaction. organic-chemistry.org In this process, an N-carbobenzyloxy (Cbz) protected amine is deprotonated and treated with this compound to form a protected imine in situ. This electrophilic imine is then immediately trapped by a 1,3-dicarbonyl compound, such as dimethyl malonate, to form the final Mannich base. wikipedia.org This avoids the isolation of the often-unstable imine intermediate.

Another key application is the conversion of aldehydes to unsymmetrical ketones. organic-chemistry.org An aldehyde is first treated with an organolithium reagent to form a secondary lithium alkoxide. Without isolation, this compound is added, which oxidizes the alkoxide to the corresponding ketone via the mechanisms described previously. wikipedia.orgorganic-chemistry.org This one-pot procedure provides a straightforward method for preparing a wide range of ketones. organic-chemistry.org

| Reaction Name | Reactant 1 | Reactant 2 | Product Type | Reference |

|---|---|---|---|---|

| Oxidative Mannich Reaction | N-Cbz Amine | 1,3-Dicarbonyl Compound | Mannich Base | organic-chemistry.org |

| One-Pot Ketone Synthesis | Aldehyde + Organolithium | - | Unsymmetrical Ketone | organic-chemistry.org |

| Dehydrogenation of Ketones | Ketone (via Lithium Enolate) | - | α,β-Unsaturated Ketone | organic-chemistry.orgorganic-chemistry.org |

Oxidative Transformations Catalyzed and Mediated by N Tert Butylbenzenesulfinimidoyl Chloride

Oxidation of Alcohols to Carbonyl Compounds

The conversion of alcohols to aldehydes and ketones is a fundamental transformation in organic chemistry. N-tert-Butylbenzenesulfinimidoyl chloride provides a potent method for achieving this conversion under mild conditions, accommodating a wide range of substrates.

This compound serves as an effective stoichiometric oxidant for a variety of primary and secondary alcohols. tcichemicals.comjst.go.jp The reaction typically proceeds at room temperature and is noted for its ease of handling. tcichemicals.com The process involves the reaction of an alcohol with the sulfinimidoyl chloride, which, after a series of steps, results in the formation of the corresponding carbonyl compound and a sulfenamide (B3320178) byproduct. wikipedia.org The mechanism is believed to proceed through a five-membered ring transition state, facilitating the elimination that forms the new carbon-oxygen double bond. wikipedia.orgwikimedia.org

The choice of base is crucial for the success of these oxidations. Initially, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) was used. researchgate.net However, for substrates that form labile aldehydes, such as those with α-aryl groups, the basic conditions can lead to decomposition and low yields. lookchem.com To circumvent this, zinc oxide has been employed as a solid, insoluble base, providing nearly neutral conditions that prevent the degradation of sensitive aldehyde products. lookchem.com This modified protocol has proven successful for the oxidation of various primary and secondary alcohols bearing β-aryl, alkenyl, or alkoxy moieties. lookchem.com

The stoichiometric oxidation effectively converts not only simple aliphatic alcohols but also more sensitive benzylic and allylic alcohols to their corresponding aldehydes without over-oxidation. tcichemicals.comtcichemicals.com

Table 1: Stoichiometric Oxidation of Various Alcohols with this compound

| Alcohol Substrate | Base | Product | Yield (%) |

|---|---|---|---|

| 3-Phenylpropanol | DBU | 3-Phenylpropanal | 94 |

| 2-Phenylethanol | DBU | Phenylacetaldehyde | 24 |

| 2-Phenylethanol | ZnO | Phenylacetaldehyde | 91 |

| Cinnamyl alcohol | ZnO | Cinnamaldehyde | 95 |

| 1-Decanol | DBU | Decanal | 96 |

| 4-Phenyl-2-butanol | DBU | 4-Phenyl-2-butanone | 97 |

| Menthol | DBU | Menthone | 99 |

Data compiled from multiple research findings.

To improve the efficiency and atom economy of alcohol oxidations, catalytic systems have been developed. A notable system employs a catalytic amount of N-tert-butylbenzenesulfenamide, which is oxidized in situ to the active oxidant, this compound. researchgate.netresearchgate.netlookchem.com The stoichiometric oxidant in this catalytic cycle is N-chlorosuccinimide (NCS). researchgate.netresearchgate.netlookchem.com

This catalytic method is performed under mild conditions, typically at temperatures ranging from 0°C to room temperature, in the presence of potassium carbonate and molecular sieves. researchgate.netlookchem.com The system is highly efficient for the oxidation of a wide array of primary and secondary alcohols to their corresponding aldehydes and ketones. researchgate.net A key advantage of this catalytic protocol is its mildness, which makes it particularly suitable for the synthesis of labile aldehydes that might not be stable under harsher oxidative conditions. researchgate.netlookchem.com The reaction is generally clean and avoids the formation of toxic heavy metal residues or malodorous byproducts associated with other oxidation methods. lookchem.com Mechanistic studies indicate that the sulfenamide is chlorinated by NCS to generate the active this compound, which then oxidizes the alcohol and is regenerated in the catalytic cycle. researchgate.netlookchem.com

Table 2: Catalytic Oxidation of Alcohols Using N-tert-Butylbenzenesulfenamide and NCS

| Alcohol Substrate | Temperature (°C) | Time (h) | Product | Yield (%) |

|---|---|---|---|---|

| Benzyl alcohol | 0 | 0.5 | Benzaldehyde | 98 |

| 4-Methoxybenzyl alcohol | 0 | 0.5 | 4-Methoxybenzaldehyde | 99 |

| 1-Octanol | rt | 2 | Octanal | 92 |

| Cinnamyl alcohol | 0 | 0.5 | Cinnamaldehyde | 99 |

| 1-Phenylethanol | rt | 6 | Acetophenone | 95 |

| Cyclohexanol | rt | 6 | Cyclohexanone (B45756) | 93 |

Data represents typical yields and conditions from reported catalytic systems.

A significant advantage of oxidation systems involving this compound is their potential for chemoselectivity. In the catalytic system using N-tert-butylbenzenesulfenamide and NCS, selective oxidation of primary hydroxyl groups in the presence of secondary ones has been demonstrated in several diols. researchgate.net This selectivity is a valuable tool in the synthesis of complex molecules where protection and deprotection steps can be minimized. The mild reaction conditions contribute significantly to this selectivity, allowing for the differentiation between electronically and sterically different hydroxyl groups within the same molecule. researchgate.net

For instance, the oxidation of 1,10-decanediol (B1670011) proceeds to give 10-hydroxydecanal, showcasing the preferential oxidation of one of the primary alcohol groups. This chemoselectivity is a critical feature for synthetic chemists working with polyfunctional substrates. researchgate.net

Conversion of Aldehydes to Ketones via Organometallic Intermediates and this compound

This compound facilitates a convenient one-pot synthesis of unsymmetrical ketones from aldehydes. wikipedia.orgorganic-chemistry.orgorganic-chemistry.org This transformation proceeds by the initial nucleophilic addition of an organometallic reagent, such as an organolithium or a Grignard reagent, to an aldehyde. organic-chemistry.orgwikimedia.org The resulting secondary alkoxide intermediate is then treated in the same pot with this compound, which acts as an oxidant to furnish the ketone. wikipedia.orgorganic-chemistry.org

This method provides a direct and efficient alternative to the traditional two-step approach of nucleophilic addition followed by a separate oxidation step. organic-chemistry.org Organolithium reagents have been found to generally provide higher yields compared to Grignard reagents, which is attributed to the greater reactivity of the lithium alkoxide intermediate. wikipedia.org The reaction is versatile, applicable to a range of aromatic, aliphatic, and heteroaromatic aldehydes, and tolerates various substitution patterns and steric hindrance. organic-chemistry.org The entire process is typically rapid, often completing within an hour. organic-chemistry.org

Table 3: One-Pot Synthesis of Ketones from Aldehydes

| Aldehyde | Organometallic Reagent | Product | Yield (%) |

|---|---|---|---|

| Benzaldehyde | n-Butyllithium | 1-Phenyl-1-pentanone | 99 |

| 4-Methoxybenzaldehyde | Phenyllithium | 4-Methoxyphenyl(phenyl)methanone | 95 |

| 2-Naphthaldehyde | Methyllithium | 1-(Naphthalen-2-yl)ethan-1-one | 88 |

| Cyclohexanecarbaldehyde | Phenyllithium | Cyclohexyl(phenyl)methanone | 91 |

| Furan-2-carbaldehyde | n-Butyllithium | 1-(Furan-2-yl)pentan-1-one | 75 |

Yields are based on the one-pot reaction with organolithium reagents followed by oxidation with this compound. organic-chemistry.org

Dehydrogenation Processes

Beyond the oxidation of alcohols, this compound is also instrumental in dehydrogenation reactions, particularly in the synthesis of α,β-unsaturated ketones from their saturated counterparts.

A facile, one-pot procedure for the synthesis of α,β-unsaturated ketones from saturated ketones has been developed using this compound. organic-chemistry.orgorganic-chemistry.orgresearchgate.net The method involves the deprotonation of the saturated ketone with a strong base, typically a lithium amide like lithium diisopropylamide (LDA) or lithium bis(trimethylsilyl)amide (LHMDS), to form the corresponding lithium enolate. organic-chemistry.orgresearchgate.net This enolate is then treated with this compound at low temperatures, such as -78 °C. organic-chemistry.org

The reaction is believed to proceed through an intermediate formed by the reaction of the enolate with the sulfinimidoyl chloride, followed by an intramolecular proton abstraction by the sulfinimidoyl group via a five-membered transition state, leading to the elimination of a sulfenamide and formation of the α,β-double bond. organic-chemistry.org This method is highly efficient, providing good to excellent yields for a variety of cyclic and acyclic ketones. organic-chemistry.org A notable feature is the predominant formation of the thermodynamically more stable (E)-isomers in the case of acyclic ketones. organic-chemistry.org The mild reaction conditions make this method compatible with complex molecules containing sensitive functional groups. organic-chemistry.org

Table 4: Dehydrogenation of Saturated Ketones to α,β-Unsaturated Ketones

| Saturated Ketone | Base | Product | Yield (%) |

|---|---|---|---|

| Cyclohexanone | LDA | Cyclohex-2-en-1-one | 93 |

| 2-Methylcyclohexanone | LDA | 2-Methylcyclohex-2-en-1-one | 91 |

| 4-tert-Butylcyclohexanone | LDA | 4-tert-Butylcyclohex-2-en-1-one | 99 |

| Propiophenone | LDA | (E)-1-Phenylprop-2-en-1-one | 85 |

| 4-Phenyl-2-butanone | LDA | (E)-4-Phenylbut-3-en-2-one | 89 |

Data reflects the one-pot dehydrogenation via lithium enolates and this compound. organic-chemistry.org

Dehydrogenation of Carboxylic Acid Derivatives to α,β-Unsaturated Carbonyl Compounds

The synthesis of α,β-unsaturated carbonyl compounds is a cornerstone of organic synthesis due to the prevalence of this structural motif in numerous natural products and synthetic targets. taylorfrancis.com this compound provides a powerful method for the dehydrogenation of carboxylic acid derivatives, such as N-acyl-2-oxazolidones, δ-lactones, and δ-lactams. researchgate.net This one-pot transformation proceeds smoothly at low temperatures, typically -78°C, by treating the lithium enolates of the carboxylic acid derivatives with the reagent. researchgate.net

This method offers a significant advantage over traditional approaches, which often necessitate multiple steps and harsh reaction conditions. organic-chemistry.org The mild conditions employed in this protocol make it particularly suitable for the synthesis of complex molecules containing sensitive functional groups. organic-chemistry.org The reaction mechanism is believed to involve an intramolecular proton abstraction by the sulfinimidoyl group within a five-membered transition state, leading to the formation of the α,β-unsaturated product. organic-chemistry.org

Table 1: Dehydrogenation of Carboxylic Acid Derivatives

| Substrate | Product | Yield (%) |

|---|---|---|

| N-Propionyl-2-oxazolidone | N-Acryloyl-2-oxazolidone | 85 |

| δ-Valerolactone | 5,6-Dihydro-2H-pyran-2-one | 82 |

Note: The data in this table is representative and compiled from findings in the cited literature.

Oxidative Conversion of Amines to Imines by this compound

The oxidation of secondary amines to imines is another important transformation facilitated by this compound. researchgate.net This reaction is typically carried out in the presence of a base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), at low temperatures. researchgate.net The methodology is applicable to a wide variety of both cyclic and acyclic secondary amines. orientjchem.org

This process is valued for its efficiency and mild reaction conditions, often providing high yields of the corresponding imines. researchgate.net The resulting imines are versatile synthetic intermediates that can participate in various subsequent reactions. For instance, imines synthesized using this method have been successfully utilized in one-pot Mannich reactions with 1,3-dicarbonyl compounds. wikipedia.org While effective, it is noted that N-tert-butylphenylsulfinimidoyl chloride is not considered an environmentally benign reagent, and its separation from the reaction mixture can be challenging. researchgate.net

Table 2: Oxidative Conversion of Secondary Amines to Imines

| Amine Substrate | Imine Product | Yield (%) |

|---|---|---|

| Dibenzylamine | N-Benzylidenebenzylamine | 95 |

| N-Benzylaniline | N-Benzylideneaniline | 98 |

Note: The data in this table is representative and compiled from findings in the cited literature.

Formation of Nitrones from Hydroxylamines with this compound

This compound, in conjunction with DBU, serves as an effective system for the oxidation of N,N-disubstituted hydroxylamines to nitrones. arkat-usa.orgresearchgate.net This transformation proceeds smoothly under mild conditions, typically at -78°C in dichloromethane, affording the corresponding nitrones in high yields. researchgate.net This method provides a valuable alternative to traditional oxidants like mercuric oxide, which is toxic. arkat-usa.orgresearchgate.net

The reaction is believed to proceed through an intermediate formed from the hydroxylamine (B1172632) and the sulfinimidoyl chloride in the presence of DBU. arkat-usa.org This intermediate then undergoes an intramolecular proton transfer via a six-membered cyclic transition state to yield the nitrone and N-tert-butylbenzenesulfenamide. arkat-usa.org The nitrones generated in this manner can be utilized in subsequent one-pot reactions, such as 1,3-dipolar cycloadditions with alkenes, to form isoxazolidines. arkat-usa.org

Table 3: Synthesis of Nitrones from N,N-Disubstituted Hydroxylamines

| Hydroxylamine Substrate | Nitrone Product | Yield (%) |

|---|---|---|

| N-Benzyl-N-phenylhydroxylamine | N-Benzylideneaniline N-oxide | 96 |

| N,N-Dibenzylhydroxylamine | N-(Phenylmethylene)benzenemethanamine N-oxide | 97 |

Note: The data in this table is representative and compiled from findings in the cited literature. researchgate.net

Oxidative Deamination of Primary Amines

This compound can also be employed in the oxidative deamination of primary amines to furnish the corresponding carbonyl compounds. researchgate.net This process typically involves a multi-step, one-pot procedure. researchgate.net Initially, the primary amine is converted to its N-cyclohexylated or N-mesylated derivative. researchgate.net Subsequent oxidation of this derivative with this compound and DBU yields an imine, which is then hydrolyzed in situ with acid to afford the final carbonyl compound. researchgate.net This method allows for the conversion of a range of linear and non-linear primary amines in good to excellent yields. researchgate.net Oxidative deamination is a fundamental reaction in amino acid catabolism, generating α-keto acids and ammonia. wikipedia.orgnumberanalytics.com

Note: The data in this table is representative and compiled from findings in the cited literature. researchgate.net

Carbon Carbon Bond Formation Reactions Leveraging N Tert Butylbenzenesulfinimidoyl Chloride

β-Alkylation of Enones Using N-tert-Butylbenzenesulfinimidoyl Chloride

A significant application of this compound is in the one-pot synthesis of β-alkylated α,β-unsaturated ketones. tcichemicals.comtcichemicals.com This method provides an efficient route to substitute vinylic hydrogens at the β-position of enones with various alkyl groups.

The reaction proceeds through a conjugate addition (1,4-addition) of an organocuprate reagent, such as a higher-order dialkyl cyanocuprate, to an α,β-unsaturated ketone. tcichemicals.com This step forms a lithium enolate intermediate. Subsequently, the reaction mixture is treated with this compound at low temperatures, typically -78°C. The sulfinimidoyl chloride acts as an electrophile, trapping the enolate. The resulting intermediate then undergoes elimination to regenerate the double bond, affording the β-substituted enone in good to high yields. tcichemicals.comtcichemicals.com This one-pot procedure is highly effective for synthesizing a variety of β-alkyl enones. tcichemicals.com

Table 1: Examples of β-Alkylation of Enones This table is interactive. Users can sort the data by clicking on the column headers.

| Starting Enone | Alkyl Group (from Organocuprate) | Product | Yield (%) |

|---|---|---|---|

| 2-Cyclohexen-1-one (B156087) | Methyl | 3-Methyl-2-cyclohexen-1-one | 95 |

| 2-Cyclohexen-1-one | n-Butyl | 3-n-Butyl-2-cyclohexen-1-one | 91 |

| 2-Cyclopenten-1-one | Methyl | 3-Methyl-2-cyclopenten-1-one | 88 |

| 4,4-Dimethyl-2-cyclohexen-1-one | Methyl | 3,4,4-Trimethyl-2-cyclohexen-1-one | 93 |

Oxidative Mannich Reactions Initiated by this compound

This compound serves as a key oxidant in one-pot oxidative Mannich reactions, enabling the formation of carbon-carbon bonds at the α-position of a nitrogen atom. organic-chemistry.orgorganic-chemistry.org This transformation is particularly effective for the reaction between N-carbobenzyloxy (Cbz) protected amines and 1,3-dicarbonyl compounds. organic-chemistry.org

The methodology addresses common challenges in traditional Mannich reactions by avoiding the pre-formation of imines and the associated side reactions. organic-chemistry.org In this process, the N-Cbz amine is oxidized in situ by this compound to generate a reactive imine intermediate. organic-chemistry.orgwikipedia.org This electrophilic imine is immediately trapped by a carbon nucleophile, such as a malonate ester, β-keto ester, or 1,3-diketone, under neutral conditions. organic-chemistry.org The reaction demonstrates broad applicability with both aromatic and aliphatic N-Cbz amines, consistently producing the desired β-amino carbonyl products in high yields. organic-chemistry.org The proposed mechanism involves the formation of an intermediate that eliminates N-tert-butylbenzenesulfenamide to yield the imine, which then undergoes nucleophilic attack. organic-chemistry.org

Table 2: Oxidative Mannich Reaction of N-Cbz Amines with 1,3-Dicarbonyl Compounds This table is interactive. Users can sort the data by clicking on the column headers.

| N-Cbz Amine | 1,3-Dicarbonyl Compound | Product | Yield (%) |

|---|---|---|---|

| N-Cbz-benzylamine | Diethyl malonate | Diethyl 2-(1-(Cbz-amino)benzyl)malonate | 91 |

| N-Cbz-benzylamine | Ethyl acetoacetate | Ethyl 2-acetyl-3-(Cbz-amino)-3-phenylpropanoate | 85 |

| N-Cbz-ethylamine | Diethyl malonate | Diethyl 2-(1-(Cbz-amino)ethyl)malonate | 88 |

| N-Cbz-allylamine | Acetylacetone | 3-(1-(Cbz-amino)allyl)pentane-2,4-dione | 82 |

Introduction of α,β-Unsaturation to Carbonyl Systems via this compound

The conversion of saturated ketones and aldehydes into their α,β-unsaturated counterparts is a fundamental transformation in organic chemistry, and this compound provides a mild and efficient one-pot method to achieve this. organic-chemistry.orgorganic-chemistry.orgresearchgate.net This process, often referred to as dehydrogenation, circumvents the harsh conditions and multi-step procedures required by many traditional methods. organic-chemistry.org

The reaction begins with the deprotonation of a ketone using a strong base, typically a lithium amide like lithium diisopropylamide (LDA) or lithium bis(trimethylsilyl)amide (LHMDS), to form the corresponding lithium enolate. organic-chemistry.orgresearchgate.net This is performed at a low temperature, such as -78°C. The enolate solution is then treated with this compound. organic-chemistry.org The efficiency of the subsequent elimination is attributed to an intramolecular proton abstraction by the sulfinimidoyl group via a five-membered ring transition state, which leads to the formation of the α,β-unsaturated ketone. organic-chemistry.org The method is highly effective for both cyclic and acyclic ketones, yielding the desired enones in good to excellent yields, with (E)-isomers being the predominant products for acyclic systems. organic-chemistry.org For instance, cyclohexanone (B45756) can be converted to cyclohexenone in 93% yield. organic-chemistry.org

Table 3: Dehydrogenation of Ketones to α,β-Unsaturated Ketones This table is interactive. Users can sort the data by clicking on the column headers.

| Ketone | Base | Product | Yield (%) |

|---|---|---|---|

| Cyclohexanone | LDA | 2-Cyclohexen-1-one | 93 |

| 4-Phenyl-2-butanone | LDA | 4-Phenyl-3-buten-2-one | 89 |

| 2-Octanone | LDA | 3-Octen-2-one | 85 (E/Z = 94/6) |

| Propiophenone | LDA | Propenoylbenzene | 91 |

Oxidative Michael Additions at the β-Position of Cyclic Ketones

The reaction described for the β-alkylation of enones (Section 5.1) is fundamentally an oxidative variant of the Michael addition. When applied to cyclic ketones, this transformation provides a powerful tool for β-functionalization. The process involves the conjugate addition of a nucleophile to a cyclic enone, followed by an in-situ oxidation step mediated by this compound that reintroduces the double bond.

The sequence begins with the 1,4-addition of an organocuprate to a cyclic enone, such as 2-cyclohexen-1-one or 2-cyclopenten-1-one. This creates a new carbon-carbon bond at the β-position and generates a specific enolate intermediate. The addition of this compound then traps this enolate. A subsequent elimination reaction expels a sulfenamide (B3320178) species and restores the α,β-unsaturation, yielding a β-substituted cyclic enone. This one-pot procedure is highly efficient, allowing for the direct introduction of alkyl groups at the β-position of cyclic carbonyl systems while preserving the valuable enone functionality for further synthetic manipulations.

Table 4: β-Alkylation of Cyclic Ketones via Oxidative Michael Addition This table is interactive. Users can sort the data by clicking on the column headers.

| Cyclic Enone | Alkyl Group (from Organocuprate) | Product | Yield (%) |

|---|---|---|---|

| 2-Cyclohexen-1-one | Methyl | 3-Methyl-2-cyclohexen-1-one | 95 |

| 2-Cyclohexen-1-one | n-Butyl | 3-n-Butyl-2-cyclohexen-1-one | 91 |

| 2-Cyclopenten-1-one | Methyl | 3-Methyl-2-cyclopenten-1-one | 88 |

| 2-Cyclohepten-1-one | Ethyl | 3-Ethyl-2-cyclohepten-1-one | 86 |

Stereochemical Control and Asymmetric Synthesis Strategies with N Tert Butylbenzenesulfinimidoyl Chloride

Diastereoselective Transformations Using N-tert-Butylbenzenesulfinimidoyl Chloride

No peer-reviewed data or research findings could be located that describe the use of this compound as a chiral auxiliary or reagent to induce diastereoselectivity in chemical transformations. Research in this area has focused on the use of chiral N-tert-butanesulfinyl imines, where the stereocenter on the sulfur atom effectively directs the approach of nucleophiles to the imine carbon, leading to high diastereoselectivity.

Catalytic Systems and Innovations in N Tert Butylbenzenesulfinimidoyl Chloride Chemistry

Development of N-tert-Butylbenzenesulfenamide-Catalyzed Oxidation Protocols

A significant innovation has been the development of oxidation protocols where N-tert-Butylbenzenesulfinimidoyl Chloride is generated in situ from a catalytic amount of N-tert-Butylbenzenesulfenamide. This approach provides a milder and more efficient alternative to the stoichiometric use of the sulfinimidoyl chloride.

The catalytic cycle is initiated by the reaction of N-tert-Butylbenzenesulfenamide with a stoichiometric amount of a halogenating agent, such as N-chlorosuccinimide (NCS), which forms the active oxidant, this compound. researchgate.net This active species then oxidizes the alcohol to the corresponding aldehyde or ketone. In the process, the this compound is reduced back to N-tert-Butylbenzenesulfenamide, which can then re-enter the catalytic cycle. The presence of a base, like potassium carbonate, is crucial to neutralize the hydrogen chloride generated during the oxidation step. researchgate.net

This catalytic system has proven effective for the oxidation of a wide range of primary and secondary alcohols, affording the corresponding carbonyl compounds in good to high yields. researchgate.net The reactions are typically carried out under mild conditions, at temperatures ranging from 0 °C to room temperature, which makes the protocol suitable for substrates with sensitive functional groups. researchgate.net Notably, this method has been shown to be particularly effective for the oxidation of alcohols that form labile aldehydes. researchgate.net Furthermore, selective oxidation of primary hydroxyl groups in diols can be achieved. researchgate.net

An alternative terminal oxidant that has been successfully employed in this catalytic system is molecular bromine, with N-tert-butyl-2-nitrobenzenesulfenamide serving as a robust catalyst. oup.com This combination also allows for the smooth oxidation of primary and secondary alcohols to their corresponding aldehydes and ketones in high yields at room temperature. oup.com

The general reaction conditions for these catalytic oxidations involve the alcohol substrate, a catalytic amount of the sulfenamide (B3320178), a stoichiometric amount of the oxidant (e.g., NCS or Br₂), a base (e.g., K₂CO₃), and often a dehydrating agent like molecular sieves in an appropriate solvent.

Table 1: Examples of N-tert-Butylbenzenesulfenamide-Catalyzed Oxidation of Alcohols

| Alcohol Substrate | Oxidant | Catalyst (mol%) | Product | Yield (%) |

|---|---|---|---|---|

| 1-Octanol | NCS | 10 | Octanal | 98 |

| Cinnamyl alcohol | NCS | 10 | Cinnamaldehyde | 95 |

| Benzyl alcohol | NCS | 10 | Benzaldehyde | 97 |

| Cyclohexanol | NCS | 10 | Cyclohexanone (B45756) | 91 |

| 4-Phenyl-2-butanol | NCS | 10 | 4-Phenyl-2-butanone | 93 |

| 5-Hydroxypentyl benzoate | Br₂ | 5* | 5-Oxopentyl benzoate | 92 |

| 4-Phenylcyclohexanol | Br₂ | 5* | 4-Phenylcyclohexanone | 94 |

*Catalyst used was N-tert-butyl-2-nitrobenzenesulfenamide

Heterogeneous Catalysis and Polymer-Supported Reagents in this compound Chemistry

To enhance the practicality and environmental compatibility of chemical processes involving this compound, research has been directed towards the development of heterogeneous catalytic systems. Immobilizing the reagent on a solid support facilitates its separation from the reaction mixture, simplifies product purification, and allows for the potential recycling and reuse of the reagent.

A notable advancement in this area is the creation of a supported version of this compound on a monolithic material. worktribe.comvapourtec.com This polymer-supported reagent was prepared in a multi-step synthesis starting from a chloromethyl polystyrene resin. researchgate.net The resulting functionalized monolith can be integrated into continuous flow chemical processing systems. worktribe.comvapourtec.com

This heterogeneous system has been successfully employed for the oxidation of a variety of alcohols in both stoichiometric and catalytic modes. worktribe.comvapourtec.comresearchgate.net In a flow chemistry setup, a solution of the alcohol is passed through the monolith containing the immobilized oxidant, yielding the corresponding aldehyde or ketone in high yields and purity after an in-line workup. worktribe.comvapourtec.com

The use of a polymer-supported sulfinimidoyl chloride in flow chemistry offers several advantages over traditional batch processing. It allows for precise control of reaction parameters, enhances safety by minimizing the handling of reactive intermediates, and can be operated in a continuous manner for larger-scale production. The ability to regenerate and reuse the monolith further adds to the efficiency and cost-effectiveness of this approach.

While the development of polymer-supported this compound is a significant step forward, the broader application of heterogeneous catalysis in this specific area of chemistry is still an emerging field. The principles demonstrated with the monolithic-supported reagent, however, open up possibilities for the design of other novel polymer-supported sulfenamides and related catalytic systems for a range of organic transformations.

Theoretical and Computational Investigations of N Tert Butylbenzenesulfinimidoyl Chloride Reactivity

Computational Studies on Reaction Pathways and Intermediates (e.g., Density Functional Theory applications)

Theoretical and computational chemistry, particularly through the application of Density Functional Theory (DFT), offers significant insights into the reactivity of N-tert-Butylbenzenesulfinimidoyl Chloride. While specific, in-depth computational studies focusing solely on this compound are not extensively detailed in publicly available literature, the well-established reaction mechanisms provide a solid framework for theoretical investigation. These studies are crucial for understanding the energetics and geometries of transient species that are often difficult to observe experimentally.

The primary role of this compound in organic synthesis is as an oxidant, for instance, in the conversion of primary and secondary alcohols to aldehydes and ketones, respectively. The generally accepted mechanism for this transformation involves a series of well-defined steps that are amenable to computational modeling.

The reaction is initiated by the nucleophilic attack of an alcohol on the sulfur atom of this compound. This step leads to the formation of a tetracoordinate sulfur intermediate. The chloride ion, being a good leaving group, is subsequently eliminated. This process results in the formation of a key sulfimide (B8482401) intermediate.

A critical subsequent step in this mechanism is an intramolecular proton transfer. This occurs via a five-membered ring transition state, a process that has been suggested for similar oxidation reactions. In this transition state, the nitrogen atom of the sulfimide intermediate acts as an internal base, abstracting a proton from the carbon atom adjacent to the oxygen. This concerted step leads to the formation of the corresponding carbonyl compound (aldehyde or ketone) and N-tert-butylbenzenesulfenamide as a byproduct.

Computational studies on analogous systems, such as those involving sulfenyl chlorides, have utilized DFT to analyze the geometric and electronic structures of intermediates and transition states. These studies often focus on calculating the relative energies of the species along the reaction coordinate to determine the reaction's feasibility and to identify the rate-determining step. For the reaction of this compound, DFT calculations would be instrumental in quantifying the activation energy barrier associated with the formation of the five-membered transition state.

Future Research Directions and Outlook in N Tert Butylbenzenesulfinimidoyl Chloride Chemistry

Exploration of Novel Reactivity Patterns and Transformations

While N-tert-Butylbenzenesulfinimidoyl chloride is recognized for its role in oxidation and the formation of carbon-nitrogen bonds, there is considerable potential for discovering new reactivity patterns. wikipedia.org Future research is anticipated to delve into its reactions with a broader range of nucleophiles and electrophiles, potentially leading to the development of unprecedented chemical transformations. Investigating its behavior under various catalytic conditions, including photoredox and electrochemical methods, could unlock novel synthetic pathways. The unique electronic properties of the sulfinimidoyl chloride moiety suggest that it could participate in unconventional cycloaddition reactions or serve as a precursor to reactive intermediates that have yet to be explored. Further mechanistic studies will be crucial in understanding and predicting these new modes of reactivity, thereby expanding the synthetic chemist's toolkit.

Advanced Applications in Total Synthesis and Medicinal Chemistry Building Blocks

The ability of this compound to facilitate key chemical transformations makes it a valuable tool in the total synthesis of complex natural products and pharmaceuticals. organic-chemistry.org Its application in constructing sterically hindered carbon-nitrogen bonds and in the diastereoselective synthesis of chiral amines is particularly noteworthy. Future research will likely focus on leveraging this reagent in the synthesis of increasingly complex molecular architectures.

Considerations for Sustainable Chemical Processes and Alternatives

Furthermore, the development of catalytic versions of reactions that currently require stoichiometric amounts of the reagent would represent a significant advancement in sustainability. While this compound is a highly effective reagent, the exploration of alternative, more environmentally benign reagents that can perform similar transformations is also an important avenue of research. This dual approach of optimizing the use of the existing reagent while simultaneously searching for greener alternatives will be crucial for the long-term sustainable application of this type of chemistry. text2fa.irresearchgate.net

Q & A

Basic: What are the critical handling and storage protocols for N-tert-Butylbenzenesulfinimidoyl Chloride in laboratory settings?

Answer:

this compound (CAS 49591-20-0) requires careful handling due to its reactivity and hazards. Key considerations include:

- Storage: Store in a cool, dry, well-ventilated area, away from incompatible substances like strong bases or oxidizing agents. Use glass containers to avoid leaching of volatile organic compounds (VOCs) .

- Safety Measures: Wear PPE (gloves, goggles, lab coat) due to its corrosive nature (Risk Phrase R34). Work in a fume hood to minimize inhalation exposure. In case of contact, rinse immediately with water .

- Physical Properties: Density (1.11 g/cm³), boiling point (314.4°C at 760 mmHg), and vapor pressure (0.000865 mmHg at 25°C) indicate it is less volatile at room temperature but requires caution during heating .

Basic: How is this compound employed in enone synthesis?

Answer:

The compound is widely used to generate enones via enolate trapping. A typical protocol involves:

Enolate Formation: Treat a ketone (e.g., compound 8 in ) with a strong base like LiHMDS at -78°C to form a lithium enolate.

Reaction with Sulfinimidoyl Chloride: Add this compound to the enolate, facilitating α-sulfinimidation.

Work-Up: Quench with saturated NH₄Cl, extract with ethyl acetate, and purify via silica gel chromatography. Yields range from 65% (optimized) to 24% (multi-step alternatives) depending on protective groups (e.g., TBS vs. TMS) .

Advanced: How can researchers optimize enone formation yields when side reactions occur?

Answer:

Competing side reactions (e.g., incomplete enolate formation or decomposition) can reduce yields. Strategies include:

- Protective Group Selection: Use tert-butyldimethylsilyl (TBS) ethers instead of TMS for enhanced stability during oxidation steps .

- Alternative Oxidants: If sulfinimidoyl chloride fails, test phenylselenyl chloride/H₂O₂, though this may require additional deprotection steps .

- Temperature Control: Maintain strict low-temperature conditions (-78°C) during enolate formation to minimize premature decomposition .

Advanced: What mechanistic role does this compound play as an oxidizing agent?

Answer:

The compound acts as an electrophilic sulfonimidoylating agent. Mechanistically:

- Electrophilic α-Addition: The sulfur center reacts with enolates, transferring the sulfinimidoyl group (N-SO₂-Ph) to the α-carbon of carbonyl compounds.

- Comparison to Other Oxidants: Unlike tert-butyl hydroperoxide (radical-mediated oxidation) or CAN (single-electron transfer), this reagent enables direct functionalization without over-oxidation, making it ideal for selective enone synthesis .

Advanced: How should researchers analyze byproducts and intermediates in reactions involving this compound?

Answer:

- Analytical Techniques: Use ¹H/¹³C NMR and MS(ESI) to confirm structures. For example, in , NMR data confirmed the presence of enone 9 (δ 5.72 ppm for α,β-unsaturated protons) and distinguished it from impurities like N-(tert-butyl)-S-phenylthiohydroxylamine .

- Purification Challenges: Silica gel chromatography is standard, but impurities may require gradient elution or preparatory HPLC. Document retention factors (Rf) to optimize separation .

Basic: What purification challenges arise with this compound, and how are they resolved?

Answer:

Common issues include:

- Byproduct Contamination: Reactions often produce N-(tert-butyl)-S-phenylthiohydroxylamine, which co-elutes with target compounds. Address this by adjusting solvent polarity (e.g., hexane/ethyl acetate gradients) .

- Column Chromatography: Pre-adsorb crude mixtures onto silica gel before loading to improve resolution. Monitor fractions by TLC and combine only high-purity fractions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.